KIN1400

Description

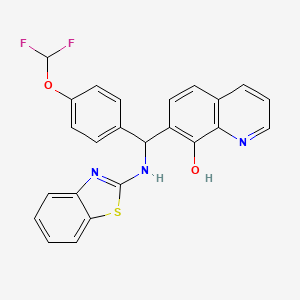

Structure

3D Structure

Properties

IUPAC Name |

7-[(1,3-benzothiazol-2-ylamino)-[4-(difluoromethoxy)phenyl]methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2N3O2S/c25-23(26)31-16-10-7-15(8-11-16)20(29-24-28-18-5-1-2-6-19(18)32-24)17-12-9-14-4-3-13-27-21(14)22(17)30/h1-13,20,23,30H,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSHHDISKUSKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(C3=CC=C(C=C3)OC(F)F)C4=C(C5=C(C=CC=N5)C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KIN1400: A Deep Dive into its Mechanism of Action as a Novel Antiviral Agent

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of KIN1400, a novel small molecule agonist of the innate immune system. This document is intended for researchers, scientists, and drug development professionals interested in the development of host-targeted antiviral therapeutics.

Core Mechanism of Action: Activation of the RLR Pathway

This compound functions as a potent activator of the RIG-I-like receptor (RLR) signaling pathway, a critical component of the innate immune system's first-line defense against viral infections. Its action is independent of direct viral inhibition; instead, it stimulates the host's intrinsic antiviral mechanisms. The core of its mechanism lies in the activation of a signaling cascade that culminates in the expression of a suite of antiviral genes.

Experimental evidence has robustly demonstrated that this compound's activity is mediated through the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 3 (IRF3).[1] Studies utilizing MAVS-knockout (KO) cells have shown that in the absence of MAVS, this compound is unable to induce the expression of downstream antiviral genes, such as IFIT1 and IFIT2.[1] Similarly, in cells expressing a dominant-negative mutant of IRF3, this compound fails to trigger the innate immune response.[1] This firmly establishes the MAVS-IRF3 axis as the central signaling pathway for this compound's antiviral activity.

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Quantitative Data: Antiviral Efficacy

This compound has demonstrated potent antiviral activity against a broad spectrum of RNA viruses. Its efficacy is quantified by the 50% effective concentration (EC50), which represents the concentration of the compound required to inhibit viral replication by 50%.

| Virus | Cell Line | EC50 (µM) | Notes |

| Hepatitis C Virus (HCV) | Huh7 | < 2 | Administered 24 hours before infection. |

| Hepatitis C Virus (HCV) | Huh7 | ~2 - 5 | Administered after infection. |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Antiviral Activity Assay (HCV)

This protocol outlines the procedure to determine the EC50 of this compound against Hepatitis C virus in Huh7 cells.

Materials:

-

Huh7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

HCV (e.g., Jc1 strain)

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Procedure:

-

Cell Seeding: Seed Huh7 cells in 24-well plates at a density that allows for confluency at the time of infection.

-

Compound Treatment (Pre-infection): 24 hours post-seeding, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

-

Viral Infection: 24 hours after compound treatment, infect the cells with HCV at a multiplicity of infection (MOI) of 0.1.

-

Incubation: Incubate the infected cells for 48-72 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit.

-

qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the levels of HCV RNA. Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the percentage of viral inhibition for each concentration of this compound relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic regression curve.

MAVS-Knockout Cell Experiment

This protocol is designed to confirm the dependency of this compound's activity on the MAVS protein.

Materials:

-

Wild-type Huh7 cells

-

MAVS-knockout (KO) Huh7 cells

-

This compound

-

Sendai virus (SeV) as a positive control for RLR pathway activation

-

Reagents for RNA extraction and qRT-PCR

Procedure:

-

Cell Seeding: Seed both wild-type and MAVS-KO Huh7 cells in parallel.

-

Treatment: Treat the cells with this compound or infect them with SeV. Include a vehicle control.

-

Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

-

Gene Expression Analysis: Extract total RNA and perform qRT-PCR to measure the expression levels of antiviral genes such as IFIT1 and IFIT2.

-

Analysis: Compare the induction of antiviral gene expression in wild-type versus MAVS-KO cells in response to this compound. A lack of induction in MAVS-KO cells indicates the MAVS-dependency of this compound.

Time-of-Addition Study

This experiment aims to determine the stage of the viral life cycle at which this compound exerts its antiviral effect.

Materials:

-

Huh7 cells

-

HCV

-

This compound

-

Reagents for RNA extraction and qRT-PCR

Procedure:

-

Infection: Infect Huh7 cells with HCV at a high MOI to ensure synchronous infection.

-

Compound Addition at Different Time Points: Add this compound to the infected cells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 12 hours).

-

Incubation: Continue the incubation for a total of 24 or 48 hours post-infection.

-

Sample Collection and Analysis: Harvest the cells at the end of the incubation period and quantify viral RNA levels using qRT-PCR.

-

Interpretation: The time point at which the addition of this compound no longer results in a significant reduction in viral replication indicates the stage of the viral life cycle that is targeted by the compound's induced antiviral state.

Experimental Workflow Diagram

Caption: Key experimental workflows.

Conclusion

This compound represents a promising host-targeted antiviral agent with a well-defined mechanism of action. By activating the MAVS-IRF3 signaling pathway, it induces a potent and broad-spectrum antiviral state within the host cell. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other molecules in its class. The focus on stimulating the host's innate immunity presents a compelling strategy to combat a wide range of viral pathogens and to mitigate the emergence of drug-resistant viral strains.

References

KIN1400: A Small Molecule Agonist of the RIG-I-Like Receptor (RLR) Pathway for Broad-Spectrum Antiviral Therapy

An In-Depth Technical Guide

Abstract

The emergence of novel and re-emerging RNA viruses poses a significant and ongoing threat to global health, necessitating the development of broad-spectrum antiviral therapeutics. One promising strategy is the activation of the host's innate immune system to elicit a robust antiviral state. KIN1400 is a novel small molecule agonist of the RIG-I-Like Receptor (RLR) pathway, a critical component of the innate immune system responsible for detecting viral RNA and initiating an antiviral response. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its antiviral activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of host-directed antiviral agents.

Introduction

The RIG-I-Like Receptor (RLR) pathway is a key pattern recognition receptor (PRR) system that detects viral RNA in the cytoplasm of infected cells. The primary sensors of this pathway are Retinoic acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5). Upon binding to viral RNA, these sensors activate the mitochondrial antiviral-signaling protein (MAVS), which in turn initiates a signaling cascade culminating in the activation of transcription factors, most notably Interferon Regulatory Factor 3 (IRF3). Activated IRF3 translocates to the nucleus and drives the expression of a wide array of antiviral genes, known as interferon-stimulated genes (ISGs), which establish a cellular antiviral state.

This compound is a hydroxyquinoline-based small molecule that has been identified as a potent activator of the RLR pathway.[1] Unlike direct-acting antivirals that target specific viral proteins, this compound functions as a host-directed therapeutic by augmenting the natural antiviral response. This mechanism of action suggests a high barrier to the development of viral resistance and the potential for broad-spectrum activity against a range of RNA viruses.

Mechanism of Action

This compound activates the RLR signaling pathway, leading to the induction of a robust antiviral state. The core of its mechanism is the activation of IRF3 through a MAVS-dependent signaling cascade.[1] Studies have demonstrated that this compound's ability to induce the expression of antiviral genes is abrogated in cells lacking MAVS, confirming the central role of this adaptor protein in this compound's activity.[1]

Upon activation, the RLR pathway downstream of MAVS leads to the phosphorylation and dimerization of IRF3. This activated IRF3 then translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of target genes. This results in the transcriptional upregulation of numerous ISGs, including RIG-I, MDA5, IFIT1, IFIT2, IFITM1, OAS3, and Mx1.[2] Interestingly, while this compound potently induces these antiviral effector genes, it elicits minimal expression of type I and III interferons.[1] This suggests a distinct transcriptional program compared to that induced by viral infection or interferon treatment alone, potentially offering a more targeted antiviral response with a reduced risk of pro-inflammatory side effects.

Figure 1: this compound-mediated activation of the RLR signaling pathway.

Data Presentation

The antiviral activity and gene induction profile of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: Antiviral Activity of this compound

| Virus | Cell Line | Assay Type | Endpoint Measurement | Result | Citation |

| West Nile Virus (WNV) | HEK293 | RT-qPCR | Viral RNA levels | Dose-dependent inhibition; ≥50% at 2 µM | [2] |

| Dengue Virus (DENV) | Huh7 | RT-qPCR | Viral RNA levels | Significant reduction with 20 µM | [1] |

| Hepatitis C Virus (HCV) | Huh7 | Luciferase Assay | Replicon activity | EC50: <2 µM (prophylactic) | [1] |

| Hepatitis C Virus (HCV) | Huh7 | Luciferase Assay | Replicon activity | EC50: ~2-5 µM (therapeutic) | [1] |

Table 2: Induction of Innate Immune Genes by this compound

| Gene | Cell Line | Treatment Concentration | Fold Induction (relative to DMSO) | Citation |

| RIG-I (DDX58) | PMA-differentiated THP-1 | 0-20 µM | Dose-dependent increase | [2] |

| MDA5 | PMA-differentiated THP-1 | 20 µM | Increased expression | [1] |

| IFIT1 | PMA-differentiated THP-1 | 0-20 µM | Dose-dependent increase | [2] |

| Mx1 | PMA-differentiated THP-1 | 0-20 µM | Dose-dependent increase | [2] |

| IFIT2 | PMA-differentiated THP-1 | 20 µM | Increased expression | [1] |

| IFITM1 | PMA-differentiated THP-1 | 20 µM | Increased expression | [1] |

| OAS3 | PMA-differentiated THP-1 | 20 µM | Increased expression | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize this compound.

Cell Culture and Compound Treatment

-

Cell Lines:

-

HEK293 and Huh7 cells: Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

THP-1 cells: Maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into macrophage-like cells, THP-1 cells are treated with 40 nM phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5%.

Quantification of Viral RNA by RT-qPCR

This protocol is used to determine the effect of this compound on viral replication by measuring the levels of viral RNA within infected cells.

-

Cell Seeding and Treatment: Seed cells in 24-well plates to achieve 80-90% confluency at the time of infection. Treat cells with varying concentrations of this compound or DMSO vehicle control for a specified period (e.g., 24 hours) prior to infection (prophylactic treatment) or at various time points post-infection (therapeutic treatment).

-

Viral Infection: Infect the cells with the virus of interest (e.g., WNV, DENV) at a predetermined multiplicity of infection (MOI).

-

RNA Extraction: At a specified time post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific for a viral gene and a host housekeeping gene (e.g., GAPDH) for normalization. The relative quantification of viral RNA is calculated using the ΔΔCt method.

Figure 2: Experimental workflow for viral RNA quantification by RT-qPCR.

Plaque Assay for Viral Titer Determination

This assay quantifies the amount of infectious virus particles in a sample.

-

Cell Seeding: Seed a permissive cell line (e.g., Vero cells for DENV) in 6-well plates to form a confluent monolayer.

-

Serial Dilutions: Prepare ten-fold serial dilutions of the virus-containing supernatant in serum-free medium.

-

Infection: Remove the culture medium from the cells and inoculate with the viral dilutions. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 3-10 days, depending on the virus).

-

Staining and Counting: Fix the cells with a solution such as 4% formaldehyde and stain with crystal violet. Plaques will appear as clear zones where cells have been lysed. Count the plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL).

Immunoblot Analysis of RLR Pathway Activation

This method is used to detect the expression and phosphorylation status of key proteins in the RLR signaling pathway.

-

Cell Treatment and Lysis: Treat cells (e.g., PMA-differentiated THP-1) with this compound or controls for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., IRF3, TBK1) or for total protein levels of ISGs (e.g., IFIT1, Mx1). A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Logical Relationships and Future Directions

This compound and its derivatives represent a promising class of host-directed antiviral agents. Their mechanism of action, which involves the targeted induction of antiviral genes without a broad inflammatory response, is a key advantage.

Figure 3: Logical relationship of this compound and its derivatives.

Future research should focus on several key areas:

-

Target Identification: The precise molecular target of this compound within the RLR pathway remains to be fully elucidated. Identifying this target will be crucial for understanding its mechanism of action in greater detail and for the rational design of next-generation agonists.

-

In Vivo Efficacy: While in vitro data are promising, the efficacy of this compound and its derivatives needs to be demonstrated in relevant animal models of viral disease.

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicology studies are necessary to evaluate the drug-like properties and safety profile of this class of compounds.

Conclusion

This compound is a potent small molecule agonist of the RLR pathway that induces a robust, MAVS- and IRF3-dependent antiviral state. Its ability to stimulate the expression of a broad range of ISGs translates to significant antiviral activity against multiple RNA viruses in vitro. The unique mechanism of action of this compound, which favors the induction of antiviral effectors over pro-inflammatory cytokines, positions it as a promising candidate for further development as a broad-spectrum, host-directed antiviral therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the potential of this compound and related compounds in the fight against viral diseases.

References

KIN1400: A Technical Guide to its Activation of the Innate Immune Response via the MAVS-IRF3 Axis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KIN1400 is a novel small molecule of the hydroxyquinoline family that has been identified as a potent activator of the innate immune system. This document provides a comprehensive technical overview of the mechanism by which this compound elicits an antiviral state. Extensive in vitro studies have demonstrated that this compound functions as an agonist of the RIG-I-like receptor (RLR) signaling pathway, culminating in the activation of Interferon Regulatory Factor 3 (IRF3). This activation is dependent on the mitochondrial antiviral-signaling protein (MAVS), a key adaptor in this pathway. Notably, the direct molecular target of this compound has not yet been elucidated, and there is currently no evidence to suggest its involvement with the cGAS-STING pathway. This compound induces a robust, dose-dependent expression of a suite of interferon-stimulated genes (ISGs) and has shown broad-spectrum antiviral activity against several RNA viruses. This guide summarizes the key quantitative data, details the experimental protocols used for its characterization, and provides visual diagrams of its signaling pathway and experimental workflow.

Mechanism of Action: RLR Pathway Activation

This compound initiates a signaling cascade that is characteristic of the host's response to viral RNA. The current body of evidence indicates that this compound's activity is channeled through the RLR pathway. This pathway is a critical component of the innate immune system responsible for detecting cytoplasmic viral RNA.

The proposed signaling pathway for this compound is as follows:

-

Upstream Activation : While the direct binding partner of this compound is unknown, its activity necessitates the presence of the mitochondrial-anchored adaptor protein MAVS. This suggests that this compound either directly or indirectly promotes the aggregation and activation of MAVS.

-

Signal Transduction : Activated MAVS serves as a scaffold to recruit downstream signaling components, including TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).

-

IRF3 Activation : These kinases then phosphorylate the transcription factor IRF3.

-

Gene Expression : Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of target genes. This leads to the transcription of Type I interferons (e.g., IFN-β) and a broad range of antiviral ISGs, such as RIG-I, MDA5, IFIT1, and Mx1, which collectively establish a cellular antiviral state.[1]

The activation of this pathway by this compound has been shown to be independent of the cGAS-STING pathway, which is primarily involved in sensing cytosolic DNA.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays, demonstrating its dose-dependent effects on innate immune gene induction and its antiviral efficacy.

Table 1: Dose-Dependent Induction of Innate Immune Genes by this compound

| Gene | Cell Line | Treatment Concentration | Observed Effect | Data Type |

| RIG-I (DDX58) | THP-1 | Dose-dependent | Increased mRNA and protein expression.[1] | RT-PCR & Immunoblot |

| MDA5 | THP-1 | 20 µM | Increased protein expression.[1] | Immunoblot |

| IFIT1 | THP-1 | Dose-dependent | Increased mRNA and protein expression.[1] | RT-PCR & Immunoblot |

| IFIT2 | HEK293 | 20 µM | Increased protein expression.[1] | Immunoblot |

| Mx1 | THP-1 | Dose-dependent | Increased mRNA and protein expression.[1] | RT-PCR & Immunoblot |

Table 2: Antiviral Activity of this compound Against RNA Viruses

| Virus | Cell Line | Key Parameter | Value | Condition |

| Hepatitis C Virus (HCV) | Huh7 | EC50 | < 2 µM | 24 h pre-treatment.[1] |

| Hepatitis C Virus (HCV) | Huh7 | EC50 | ~2 to 5 µM | Post-infection treatment.[1] |

| Dengue Virus (DV2) | Huh7 | RNA Reduction | > 50% | 2 µM pre-treatment.[1] |

| West Nile Virus (WNV) | HEK293 | RNA Reduction | Dose-dependent | 24 h pre-treatment.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

General Experimental Workflow

The characterization of this compound typically follows a workflow designed to first identify its effect on innate immune signaling and then to assess its functional antiviral consequences.

Cell Culture and Reagents

-

Cell Lines :

-

Human monocytic THP-1 cells are differentiated into macrophage-like cells by treatment with 40 nM phorbol 12-myristate 13-acetate (PMA) for 30-48 hours.[1]

-

Human hepatoma Huh7 cells and Human Embryonic Kidney (HEK) 293 cells are maintained in Dulbecco's modified Eagle's medium (DMEM).

-

-

Media : All media is supplemented with 10% fetal bovine serum (FBS), 10 mM HEPES, 1 mM sodium pyruvate, non-essential amino acids, and 100 U/ml of penicillin-streptomycin.

-

This compound Preparation : this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Final DMSO concentrations in cell culture media are maintained at or below 0.5%.

Analysis of Gene Expression

-

RNA Extraction and RT-qPCR :

-

Cells are seeded in 6-well plates and treated with this compound at various concentrations (e.g., 0.625, 2.5, 10, 20 µM) for a specified time (e.g., 20-24 hours).

-

Total cellular RNA is extracted using an appropriate RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

RNA concentration and purity are determined using a spectrophotometer.

-

1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

-

qPCR is performed using a suitable qPCR master mix (e.g., SYBR Green) and gene-specific primers on a real-time PCR system.

-

The thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH) and relative quantification is calculated using the ΔΔCt method.

-

-

Immunoblot Analysis :

-

Cells are treated with this compound as described above.

-

Cells are lysed in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on polyacrylamide gels.

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against target proteins (e.g., RIG-I, MDA5, IFIT1, Mx1, MAVS, IRF3, Tubulin) overnight at 4°C.

-

The membrane is washed three times with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Antiviral Activity Assays

-

Virus Infection :

-

Cells (e.g., Huh7, HEK293) are seeded in multi-well plates.

-

For pre-treatment assays, cells are incubated with this compound at various concentrations for 24 hours prior to infection.

-

For post-treatment assays, cells are first infected with the virus, and then this compound is added at various time points post-infection.

-

Cells are infected with the virus (e.g., HCV, DV2, WNV) at a specified multiplicity of infection (MOI) for 1-2 hours.

-

The viral inoculum is removed, and fresh media (with or without this compound) is added.

-

-

Quantification of Viral Replication :

-

Viral RNA Levels : At a specified time post-infection (e.g., 24, 48, or 72 hours), total RNA is extracted from the cells and viral RNA levels are quantified by RT-qPCR using primers specific for the viral genome.

-

Plaque Assay : To measure infectious virus particles, cell culture supernatants are collected at various times post-infection. The supernatants are serially diluted and used to infect a monolayer of susceptible cells. After an incubation period to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

Conclusion

This compound is a promising small molecule immunomodulator that activates the innate immune system through the MAVS-IRF3 signaling axis. Its ability to induce a broad-spectrum antiviral state in a dose-dependent manner makes it a valuable tool for research into innate immunity and a potential lead compound for the development of host-directed antiviral therapies. Further investigation is required to identify its precise molecular target and to evaluate its efficacy and safety in preclinical in vivo models. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and related compounds.

References

The Role of KIN1400 in MAVS-IRF3 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the small molecule KIN1400 and its role as an activator of the MAVS-IRF3 signaling pathway, a critical component of the innate immune response to viral infections. This compound, a hydroxyquinoline derivative, has been identified as a potent inducer of an antiviral state by triggering the expression of interferon-stimulated genes (ISGs) in a MAVS- and IRF3-dependent manner. This document summarizes the key quantitative data on this compound's antiviral activity, details the experimental protocols used to elucidate its mechanism of action, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

The innate immune system provides the first line of defense against invading pathogens, including a wide array of viruses. The RIG-I-like receptor (RLR) pathway is a key viral sensing pathway that, upon detection of viral RNA, activates downstream signaling cascades culminating in the production of type I interferons (IFNs) and other antiviral proteins. A central adaptor protein in this pathway is the mitochondrial antiviral-signaling protein (MAVS), which, upon activation, recruits and activates kinases that phosphorylate the interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of a broad range of antiviral genes.

Small molecule agonists of the RLR pathway represent a promising strategy for the development of broad-spectrum antiviral therapeutics. This compound is one such molecule that has been shown to activate this pathway and confer a potent antiviral state against a variety of RNA viruses. This guide will explore the molecular mechanism of this compound's action, focusing on its role in the MAVS-IRF3 signaling axis.

This compound-Mediated Antiviral Activity: Quantitative Data

This compound has demonstrated significant antiviral activity against several RNA viruses. The following tables summarize the key quantitative data from studies investigating its efficacy.

Table 1: Antiviral Efficacy of this compound Against Various RNA Viruses

| Virus | Cell Line | Assay | EC50 (µM) | Notes | Reference |

| Hepatitis C Virus (HCV) | Huh7 | RT-qPCR | <2 | Administered 24h before infection.[1] | |

| Hepatitis C Virus (HCV) | Huh7 | RT-qPCR | ~2-5 | Administered after infection.[1] | |

| West Nile Virus (WNV) | HEK293 | RT-qPCR | ~2-10 | Administered after infection.[1] | |

| Dengue Virus (DV2) | Huh7 | Plaque Assay | Not explicitly calculated, but significant reduction at 20µM | Pre-treatment for 24h.[2] |

Table 2: this compound-Induced Expression of Innate Immune Genes in THP-1 Cells

| Gene | Treatment Concentration (µM) | Fold Induction (mRNA) | Protein Expression Change | Reference |

| RIG-I (DDX58) | 20 | Dose-dependent increase | Increased | [1] |

| IFIT1 | 20 | Dose-dependent increase | Increased | [1] |

| Mx1 | 20 | Dose-dependent increase | Increased | [1] |

| MDA5 | 20 | Not specified | Increased | [1] |

MAVS-IRF3 Signaling Pathway Activated by this compound

This compound's mechanism of action is dependent on the MAVS-IRF3 signaling axis. The proposed pathway is as follows:

Key Experimental Protocols

The following sections detail the methodologies used to establish the role of this compound in MAVS-IRF3 signaling. While specific reagent concentrations and catalog numbers are not exhaustively available in the primary literature, the described methods provide a robust framework for replication.

Cell Culture and Reagents

-

Cell Lines:

-

HEK293: Human embryonic kidney cells.

-

Huh7: Human hepatoma cells.

-

THP-1: Human monocytic cells, differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).

-

Vero: African green monkey kidney cells (for plaque assays).

-

-

Compounds:

-

This compound is typically dissolved in dimethyl sulfoxide (DMSO).

-

-

Viruses:

-

West Nile Virus (WNV)

-

Dengue Virus (DV2)

-

Hepatitis C Virus (HCV, JFH1 strain)

-

Sendai Virus (SeV) as a positive control for RLR pathway activation.

-

Antiviral Assays

A general workflow for assessing the antiviral activity of this compound is depicted below.

-

Plaque Assay: To quantify infectious virus particles, supernatants from infected cell cultures are serially diluted and used to infect confluent monolayers of Vero cells. After an incubation period to allow for plaque formation, the cells are fixed and stained to visualize and count the plaques.

-

RT-qPCR for Viral RNA: Total RNA is extracted from infected cells, and reverse transcription followed by quantitative PCR (RT-qPCR) is performed using primers specific for the viral genome to determine the relative abundance of viral RNA.

Immunoblot Analysis

Immunoblotting is used to detect the expression levels of key proteins in the MAVS-IRF3 pathway.

-

Cell Lysis: Cells are treated with this compound or control and then lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., RIG-I, MDA5, IFIT1, Mx1, MAVS, IRF3, and a loading control like tubulin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Gene Expression Analysis by RT-qPCR

To measure the induction of innate immune genes by this compound, the following steps are performed:

-

Cell Treatment and RNA Extraction: Cells are treated with various concentrations of this compound or DMSO. Total RNA is then extracted using a commercial kit.

-

Reverse Transcription: A fixed amount of RNA is reverse-transcribed into cDNA.

-

Quantitative PCR: qPCR is performed using gene-specific primers for target genes (e.g., IFIT1, IFIT2, RIG-I, Mx1) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.

MAVS and IRF3 Dependency Experiments

To confirm the necessity of MAVS and IRF3 for this compound's activity, knockout cells and dominant-negative mutants are utilized.

-

MAVS Knockout (KO) Cells:

-

Huh7 cells with a CRISPR-Cas9 mediated deletion of the MAVS gene are used.

-

Wild-type and MAVS KO Huh7 cells are treated with this compound or DMSO.

-

The expression of IRF3-dependent genes like IFIT1 and IFIT2 is measured by RT-qPCR.

-

A lack of gene induction in MAVS KO cells upon this compound treatment demonstrates the requirement of MAVS.

-

-

IRF3 Dominant-Negative (IRF3ΔN) Mutant:

-

HEK293 cells are transfected with a plasmid expressing a dominant-negative form of IRF3 (IRF3ΔN) or a control vector.

-

Transfected cells are then treated with this compound or a positive control like Sendai Virus (SeV).

-

The expression of the IRF3 target gene IFIT2 is measured by RT-qPCR.

-

The absence of IFIT2 induction in cells expressing IRF3ΔN confirms the dependency on IRF3.

-

Conclusion

This compound is a valuable tool compound for studying the activation of the MAVS-IRF3 signaling pathway and serves as a lead candidate for the development of host-directed antiviral therapies. Its ability to induce a broad spectrum of interferon-stimulated genes highlights the potential of targeting this pathway to combat a wide range of viral pathogens. The experimental frameworks detailed in this guide provide a foundation for further investigation into the precise molecular targets of this compound and the development of next-generation RLR pathway agonists.

References

KIN1400: A Potent Inducer of MAVS-Dependent Antiviral Gene Expression

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of KIN1400, a small molecule agonist of the RIG-I-like receptor (RLR) pathway, and its role in the induction of antiviral gene expression. This compound has demonstrated significant potential as a host-directed antiviral agent with broad-spectrum activity against a range of pathogenic RNA viruses. This document details the underlying mechanism of action, presents quantitative data on gene expression, and provides detailed experimental protocols for key assays, serving as a valuable resource for researchers in immunology, virology, and therapeutic development.

Core Mechanism of Action: The RLR-MAVS-IRF3 Axis

This compound functions as a potent activator of the innate immune system. Its mechanism is independent of direct viral sensing and instead initiates a signaling cascade that mimics the host's natural response to viral RNA. This compound triggers the RLR pathway, leading to the activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the antiviral response.[1][2]

The signaling is critically dependent on the Mitochondrial Antiviral-Signaling (MAVS) protein. Studies have shown that in MAVS-knockout cells, this compound fails to induce the expression of its target antiviral genes, confirming MAVS as an essential adaptor protein in this pathway.[1] Upon activation, the cascade proceeds through IRF3, which translocates to the nucleus and drives the transcription of a specific set of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell.[1] Notably, this activation occurs with minimal induction of type I or type III interferons (IFN-β, IFN-λ2/3), suggesting a distinct transcriptional profile compared to direct IFN treatment or viral infection.[1]

Quantitative Analysis of Antiviral Gene Expression

This compound treatment results in a dose-dependent upregulation of several key IRF3-dependent antiviral genes. Microarray analysis of PMA-differentiated THP-1 cells treated with this compound for 20 hours reveals a distinct gene expression signature.

Table 1: Fold Induction of Key Antiviral Genes by this compound in THP-1 Cells

| Gene Symbol | Gene Name | Function | Fold Induction (0.625 μM) | Fold Induction (2.5 μM) | Fold Induction (10 μM) |

|---|---|---|---|---|---|

| IFIT1 | Interferon Induced Protein with Tetratricopeptide Repeats 1 | Inhibits viral replication, translation | >2 | >2 | >2 |

| IFIT2 | Interferon Induced Protein with Tetratricopeptide Repeats 2 | Antiviral response, apoptosis | >2 | >2 | >2 |

| MX1 | MX Dynamin Like GTPase 1 | Antiviral state, inhibits replication | >2 | >2 | >2 |

| DDX58 | DExD/H-Box Helicase 58 (RIG-I) | Viral RNA sensor, RLR pathway | >2 | >2 | >2 |

| OAS3 | 2'-5'-Oligoadenylate Synthetase 3 | Antiviral enzyme activation | >2 | >2 | >2 |

| IFITM1 | Interferon Induced Transmembrane Protein 1 | Restricts viral entry | >2 | >2 | >2 |

Data is synthesized from studies defining differential gene expression as a fold change of at least 2 and a corrected p-value <0.01 compared to DMSO control.[2][3]

Broad-Spectrum Antiviral Activity

The induction of this robust innate immune gene profile confers protection against a wide array of RNA viruses. This compound has demonstrated both prophylactic and therapeutic efficacy in cell culture models against viruses from several distinct families.[3]

Table 2: Viruses Inhibited by this compound

| Virus Family | Virus |

|---|---|

| Flaviviridae | West Nile Virus (WNV), Dengue Virus (DV), Hepatitis C Virus (HCV) |

| Filoviridae | Ebola Virus |

| Arenaviridae | Lassa Virus |

| Orthomyxoviridae | Influenza A Virus |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV), Nipah Virus |

This list is compiled from published studies demonstrating the antiviral activity of this compound.[1][3]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Differentiation

-

Cell Line: Human monocytic THP-1 cells.

-

Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Differentiation Protocol: To differentiate THP-1 cells into a macrophage-like phenotype, seed the cells and treat with 40 nM phorbol 12-myristate 13-acetate (PMA) for 30-48 hours.[3] After differentiation, replace the PMA-containing medium with fresh culture medium and allow cells to rest for 24 hours before treatment.

This compound Treatment and Controls

-

Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute in culture medium to achieve final concentrations (e.g., 0.625, 2.5, 10 μM).[3]

-

Treatment: Treat differentiated THP-1 cells with the desired concentration of this compound or an equivalent volume of DMSO (e.g., 0.5%) as a vehicle control.[1][3]

-

Positive Controls: For comparison of pathway activation, use Sendai virus (SeV) at 100 HAU/mL or human IFN-β at 100 IU/mL as positive controls for RLR pathway activation and interferon response, respectively.[3]

-

Incubation: Incubate treated cells for a specified period, typically 20 hours for gene expression analysis.[1][3]

Gene Expression Analysis via Microarray

-

RNA Extraction: Following incubation, harvest cells in RLT buffer (Qiagen). Purify total RNA using an RNeasy kit (Qiagen) according to the manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA.

-

Microarray Hybridization: Submit purified RNA samples for microarray analysis. For example, use Agilent SurePrint G3 Human Genome Microarrays (v2) to assess global transcriptional changes.[3]

-

Data Analysis: Define differentially expressed genes as those exhibiting at least a 2-fold change in expression with a Benjamini-Hochberg corrected p-value of <0.01 compared to the DMSO-treated control group.[2][3]

Antiviral Activity Assay (Example: Dengue Virus)

-

Cell Line: Huh7 human hepatoma cells.

-

Infection: Infect Huh7 cells with Dengue virus (DV2) at a multiplicity of infection (MOI) of 1.

-

Time-of-Addition: To determine therapeutic potential, add this compound (e.g., 20 μM) at various time points post-infection (e.g., 1, 2, 4, 8, and 24 hours).[1]

-

Endpoint Analysis: At 48 hours post-infection, harvest cell culture supernatants and cellular lysates.

-

Quantification: Measure infectious viral particles in the supernatant using a plaque assay or focus-forming assay. Quantify viral RNA levels in the cell lysates using reverse transcription-quantitative PCR (RT-qPCR) targeting a specific viral gene.[1]

Conclusion

This compound represents a promising class of host-directed antiviral therapeutics. By activating the MAVS-IRF3 signaling axis, it induces a potent and specific antiviral gene expression program capable of inhibiting a broad spectrum of RNA viruses. The detailed mechanistic and quantitative data presented in this guide underscore its potential and provide a solid foundation for further preclinical and clinical investigation. The methodologies outlined herein offer a standardized framework for evaluating this compound and other novel innate immune agonists.

References

KIN1400: A Deep Dive into the Discovery and Development of a Novel Broad-Spectrum Antiviral Agent

A Technical Guide for Researchers and Drug Development Professionals

Introduction

KIN1400 has emerged as a promising small molecule agonist of the innate immune system, demonstrating potent and broad-spectrum antiviral activity against a range of RNA viruses. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the RIG-I-like receptor (RLR) pathway.

Discovery of this compound: A High-Throughput Screening Approach

This compound was identified through a cell-based high-throughput screening (HTS) assay designed to discover small molecules that activate the RLR pathway, a critical component of the innate immune response to viral infections. The screen utilized a reporter gene assay to measure the activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor downstream of the RLR signaling cascade. A diverse library of small molecules was screened, leading to the identification of a hydroxyquinoline series of compounds, with this compound emerging as a lead candidate.[1]

Mechanism of Action: Activating the MAVS-IRF3 Axis

Subsequent mechanistic studies revealed that this compound exerts its antiviral effects by activating the innate immune system through the mitochondrial antiviral-signaling (MAVS) protein, an essential adaptor in the RLR pathway.[1] this compound's engagement with the RLR pathway ultimately leads to the phosphorylation and activation of IRF3. Activated IRF3 then translocates to the nucleus, where it induces the transcription of a battery of antiviral genes, including interferons and interferon-stimulated genes (ISGs).[1] This host-directed mechanism of action provides a broad-spectrum antiviral state, making this compound effective against a variety of RNA viruses.[1]

Preclinical Antiviral Activity

The antiviral efficacy of this compound has been demonstrated against a panel of clinically significant RNA viruses in various in vitro models.

Antiviral Activity Against Flaviviruses

This compound has shown potent activity against members of the Flaviviridae family, including West Nile Virus (WNV), Dengue Virus (DV), and Hepatitis C Virus (HCV).[1]

| Virus | Cell Line | Assay | Metric | Value | Reference |

| West Nile Virus (WNV) | HEK293 | qPCR | % Inhibition (20 µM) | >90% | [1] |

| West Nile Virus (WNV) | HEK293 | Plaque Assay | Log Reduction in Titer (20 µM) | ~2 log | [1] |

| West Nile Virus (WNV) | HEK293 | qPCR | EC50 | ~2-10 µM (post-infection) | [1] |

| Dengue Virus (DV2) | Huh7 | qPCR | % Inhibition (20 µM) | ~80% | [1] |

| Hepatitis C Virus (HCV) | Huh7 | qPCR | EC50 | <2 µM (pre-infection) | [1] |

| Hepatitis C Virus (HCV) | Huh7 | qPCR | EC50 | ~2-5 µM (post-infection) | [1] |

Table 1: In Vitro Antiviral Activity of this compound against Flaviviruses.

Broad-Spectrum Antiviral Activity

Beyond flaviviruses, this compound has demonstrated efficacy against a broader range of RNA viruses, highlighting its potential as a pan-viral therapeutic.

| Virus Family | Virus | Cell Line | Reference |

| Filoviridae | Ebola Virus | THP-1 | [2] |

| Orthomyxoviridae | Influenza A Virus | THP-1 | [2] |

| Arenaviridae | Lassa Virus | THP-1 | [2] |

| Paramyxoviridae | Respiratory Syncytial Virus | THP-1 | [2] |

| Paramyxoviridae | Nipah Virus | THP-1 | [2] |

Table 2: Broad-Spectrum Antiviral Activity of this compound.

Induction of Innate Immune Gene Expression

The antiviral activity of this compound is directly correlated with its ability to induce the expression of key antiviral genes. Microarray analysis of human macrophage-like THP-1 cells treated with this compound revealed a robust upregulation of genes involved in the innate immune response.

| Gene | Fold Induction (10 µM this compound) |

| IFIT1 | > 100 |

| IFIT2 | > 100 |

| MX1 | > 50 |

| OAS1 | > 50 |

| RIG-I (DDX58) | > 10 |

| MDA5 (IFIH1) | > 10 |

Table 3: Induction of Antiviral Gene Expression by this compound in THP-1 Cells (Selected Genes). Data derived from analysis of GEO dataset GSE74047.[2][3]

Experimental Protocols

Cell Culture and Viral Infections

-

Cell Lines: HEK293 (Human Embryonic Kidney), Huh7 (Human Hepatoma), THP-1 (Human Monocytic), and Vero (African Green Monkey Kidney) cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Viral Stocks: Viral stocks for WNV, DV2, and HCV were propagated and titered using standard virological techniques.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA was isolated from cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA was synthesized from total RNA using reverse transcriptase and random primers.

-

qPCR: Real-time PCR was performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry on a real-time PCR system.

-

Data Analysis: Relative gene expression was calculated using the ΔΔCt method, normalizing to a housekeeping gene such as GAPDH.

Plaque Assay

References

- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional analysis of antiviral small molecule therapeutics as agonists of the RLR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GEO Accession viewer [ncbi.nlm.nih.gov]

KIN1400: A Novel Agonist of the RLR Pathway for Inducing Antiviral Interferon-Stimulated Genes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system provides the first line of defense against viral pathogens, with the induction of interferons (IFNs) and hundreds of interferon-stimulated genes (ISGs) being central to establishing a cellular antiviral state.[1][2] Small molecule agonists that can safely and effectively stimulate these pathways are of significant therapeutic interest. This technical guide details the mechanism, quantitative effects, and experimental validation of KIN1400, a novel hydroxyquinoline-based small molecule designed to activate innate immune signaling. This compound functions as a potent agonist of the RIG-I-like receptor (RLR) pathway, acting downstream of viral RNA recognition to induce a robust, MAVS- and IRF3-dependent expression of ISGs.[3] This document provides an in-depth look at the signaling cascade, quantitative gene expression data from transcriptomic analyses, and the detailed experimental protocols used to characterize this compound's activity.

The this compound Signaling Pathway

This compound activates the innate immune response by targeting the RIG-I-like receptor (RLR) pathway. Unlike direct RLR agonists which mimic viral RNA, this compound's mechanism is independent of the upstream sensors RIG-I and MDA5. Instead, it initiates signaling that requires the essential downstream adaptor protein, Mitochondrial Antiviral-Signaling protein (MAVS).[3]

Upon activation, the pathway proceeds as follows:

-

MAVS-Dependent Activation : this compound's activity is strictly dependent on the presence of MAVS. In MAVS-knockout cells, this compound fails to induce ISG expression, confirming MAVS as a critical node for its mechanism of action.[3]

-

IRF3 Phosphorylation and Translocation : The signal converges on the transcription factor Interferon Regulatory Factor 3 (IRF3). This compound treatment leads to the activation of IRF3.[3][4] This activation is crucial, as a dominant-negative mutant of IRF3 (IRF3ΔN) completely abrogates this compound-induced gene expression.[3]

-

ISG Transcription : Activated IRF3 translocates to the nucleus, where it binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes, driving the transcription of a broad suite of antiviral ISGs.[1][3] This establishes a potent antiviral state within the cell, effective against a wide range of RNA viruses.[4]

References

- 1. Interferon-Stimulated Genes as Enhancers of Antiviral Innate Immune Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interferon-stimulated genes and their antiviral effector functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

KIN1400 and RIG-I-Like Receptors: A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding KIN1400, a novel small molecule agonist of the RIG-I-like receptor (RLR) signaling pathway, and its interaction with key components of innate immunity. This document provides a comprehensive overview of the core scientific findings, detailed experimental methodologies, and quantitative data, serving as a vital resource for researchers and professionals in the fields of immunology, virology, and drug development.

Core Concepts: this compound and the RLR Pathway

This compound is a hydroxyquinoline-based small molecule identified through high-throughput screening for its ability to activate the RLR pathway, a critical component of the innate immune system responsible for detecting viral RNA and initiating an antiviral response. The RLR family primarily includes RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5), which act as cytosolic sensors of viral RNA. Upon activation, these receptors trigger a signaling cascade that is crucially dependent on the mitochondrial antiviral-signaling protein (MAVS). This leads to the activation of transcription factors, most notably Interferon Regulatory Factor 3 (IRF3), which drives the expression of a suite of antiviral genes, including type I interferons (IFNs) and interferon-stimulated genes (ISGs). Foundational research has established that this compound functions as a potent inducer of this MAVS- and IRF3-dependent signaling, leading to broad-spectrum antiviral activity against a range of RNA viruses.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on this compound, including its effects on gene expression and its antiviral efficacy.

Table 1: Dose-Dependent Induction of Antiviral Gene Expression by this compound in THP-1 Cells

| Gene | 10 µM this compound (Fold Change) | 2.5 µM this compound (Fold Change) | 0.625 µM this compound (Fold Change) |

| IFIT1 | >2 | >2 | >2 |

| IFIT2 | >2 | >2 | >2 |

| RIG-I (DDX58) | >2 | >2 | >2 |

| MDA5 | >2 | >2 | >2 |

| Mx1 | >2 | >2 | >2 |

| OAS3 | >2 | >2 | >2 |

| IFITM1 | >2 | >2 | >2 |

Data represents statistically significant (Benjamini-Hochberg corrected p-value < 0.01) upregulation of gene expression in PMA-differentiated THP-1 cells treated for 20 hours, as determined by microarray analysis.[1][3]

Table 2: Antiviral Activity of this compound Against Various RNA Viruses

| Virus | Cell Line | This compound Concentration | Efficacy |

| West Nile Virus (WNV) | Huh7 | 20 µM | Significant reduction in viral RNA |

| Dengue Virus (DV) | Huh7 | 20 µM | Significant reduction in viral RNA |

| Hepatitis C Virus (HCV) | Huh7 | 20 µM | Significant inhibition of replication |

| Ebola Virus (EBOV) | Not Specified | Not Specified | Antiviral effect demonstrated |

| Lassa Virus | Not Specified | Not Specified | Antiviral effect demonstrated |

| Influenza A Virus (IAV) | Not Specified | Not Specified | Antiviral effect demonstrated |

| Respiratory Syncytial Virus (RSV) | Not Specified | Not Specified | Antiviral effect demonstrated |

| Nipah Virus | Not Specified | Not Specified | Antiviral effect demonstrated |

This table summarizes the reported antiviral activities of this compound.[1][2] Specific quantitative measures of viral load reduction (e.g., log reduction) can be found in the primary literature.

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the critical signaling pathways and experimental procedures described in the foundational research on this compound.

This compound-Induced RLR Signaling Pathway

Caption: this compound activates the RLR signaling pathway, leading to the transcription of antiviral genes.

Experimental Workflow for Assessing this compound Activity

Caption: A typical experimental workflow to characterize the effects of this compound on host cells.

Logical Flow for MAVS-Dependence Validation

Caption: Logical diagram illustrating the validation of this compound's dependence on the MAVS protein.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the foundational research of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

THP-1 (human monocytic cell line): Differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) (e.g., 40 nM for 30 hours).[3]

-

Huh7 (human hepatoma cell line): A common model for studying flavivirus replication.

-

HEK293 (human embryonic kidney cell line): Used for transient transfection experiments.

-

-

This compound Treatment:

-

This compound is typically dissolved in DMSO to create a stock solution.

-

Cells are treated with a final concentration of this compound (e.g., 0.625 µM to 20 µM) in cell culture medium.[1][3]

-

A vehicle control (e.g., 0.5% DMSO) is run in parallel.[1]

-

Incubation times vary depending on the assay, but a 20-hour treatment is common for gene expression analysis.[1][3]

-

Gene Expression Analysis

-

RNA Extraction: Total cellular RNA is extracted from treated and control cells using standard commercial kits.

-

Reverse Transcription-Quantitative PCR (RT-qPCR):

-

cDNA is synthesized from the extracted RNA.

-

qPCR is performed using primers specific for target genes (e.g., IFIT1, IFIT2, RIG-I, MDA5, Mx1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative fold change in gene expression is calculated using the ΔΔCt method.

-

-

Microarray Analysis:

-

Global gene expression changes in response to this compound treatment are assessed using microarray platforms (e.g., Agilent).

-

Data is normalized, and differentially expressed genes are identified based on a fold-change threshold (e.g., >2) and a statistically significant adjusted p-value (e.g., <0.01).[3]

-

Protein Analysis (Immunoblotting)

-

Protein Lysate Preparation: Cells are lysed in a suitable buffer containing protease inhibitors.

-

SDS-PAGE and Western Blotting:

-

Protein lysates are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

The membrane is probed with primary antibodies specific for target proteins (e.g., RIG-I, MDA5, IFIT1, Mx1, MAVS, IRF3, and a loading control like tubulin).[1]

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

Validation of Signaling Pathway Dependence

-

Dominant-Negative Mutant Expression:

-

CRISPR-Cas9 Mediated Knockout:

-

Cell lines (e.g., Huh7) are engineered to have a specific gene knocked out (e.g., MAVS) using the CRISPR-Cas9 system.[1]

-

The absence of the target protein is confirmed by immunoblotting.[1]

-

The response to this compound treatment in the knockout cells is compared to that in wild-type control cells.[1]

-

IRF3 Nuclear Translocation Assay

-

Immunofluorescence:

-

Cells are grown on coverslips, treated with this compound or a control, and then fixed and permeabilized.

-

Cells are stained with an antibody against IRF3 and a nuclear counterstain (e.g., DAPI).

-

The subcellular localization of IRF3 is visualized by fluorescence microscopy to determine the percentage of cells with nuclear IRF3.

-

-

Cellular Fractionation:

-

Nuclear and cytoplasmic extracts are prepared from treated and control cells.

-

The presence of IRF3 in each fraction is determined by immunoblotting.

-

Antiviral Assays

-

Virus Infection:

-

Cells are pre-treated with this compound for a specified period (e.g., 24 hours) before being infected with a virus at a specific multiplicity of infection (MOI).[1]

-

-

Quantification of Viral Load:

-

RT-qPCR: Viral RNA levels in infected cells are quantified at a specific time point post-infection.[1]

-

Plaque Assay: The amount of infectious virus released into the cell culture supernatant is determined by plaque assay on a susceptible cell line.

-

Immunodetection: Viral proteins in infected cells can be detected by immunofluorescence or immunoblotting.

-

This guide provides a solid foundation for understanding the initial research on this compound and its role as an agonist of the RLR pathway. For further details, readers are encouraged to consult the primary research articles cited herein.

References

Exploring the chemical structure and properties of KIN1400.

An In-depth Technical Guide to KIN1400

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel small molecule activator of the innate immune system, demonstrating broad-spectrum antiviral activity against a range of RNA viruses. It functions as a potent agonist of the RIG-I-like receptor (RLR) pathway, specifically targeting the MAVS-IRF3 signaling axis to induce the expression of antiviral genes and Type I interferons. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound, supported by experimental data and methodologies.

Chemical Structure and Physicochemical Properties

This compound is a hydroxyquinoline derivative with a benzothiazole group. Its chemical identity and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 7-[(2-Benzothiazolylamino)[4-(difluoromethoxy)phenyl]methyl]-8-quinolinol | [1][2] |

| CAS Number | 446826-86-4 | [1][3] |

| Chemical Formula | C₂₄H₁₇F₂N₃O₂S | [1][3][4] |

| Molecular Weight | 449.48 g/mol | [1][4] |

| Appearance | A solid | [3][5] |

| Purity | >98% | [3][5] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 2 mg/mLDMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL | [3] |

| SMILES Code | OC1=C2N=CC=CC2=CC=C1C(NC3=NC4=CC=CC=C4S3)C5=CC=C(OC(F)F)C=C5 | [1][3] |

| Storage Conditions | Short-term (days to weeks) at 0 - 4°C; Long-term (months to years) at -20°C | [1][6] |

Mechanism of Action: RLR Pathway Activation

This compound functions as a potent activator of the innate immune response by targeting the RIG-I-like receptor (RLR) pathway.[3][7] Its mechanism is independent of direct viral RNA sensing and instead initiates signaling downstream. The key steps are:

-

MAVS-Dependent Signaling : The activity of this compound requires the Mitochondrial Antiviral-Signaling (MAVS) protein, an essential adaptor for the RLR pathway.[8] In MAVS-knockout cells, this compound fails to induce the expression of innate immune genes.[8]

-

IRF3 Activation : this compound triggers the activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the antiviral response.[1][9] Studies using cells expressing a dominant-negative IRF3 mutant confirmed that IRF3 is essential for this compound's signaling activity.[8]

-

Induction of Antiviral Genes : Activated IRF3 translocates to the nucleus and drives the transcription of numerous interferon-stimulated genes (ISGs) and Type I interferons, such as IFN-β.[1][4][8] Key genes induced by this compound include RIG-I (DDX58), MDA5, IFIT1, IFIT2, IFITM1, Mx1, and OAS3.[3][5][9]

The signaling cascade initiated by this compound is depicted below.

Antiviral Activity

This compound demonstrates potent and broad-spectrum antiviral activity against numerous RNA viruses, making it a promising candidate for both prophylactic and therapeutic applications.[8]

Table 2: Summary of this compound Antiviral Efficacy

| Virus Family | Virus | In Vitro Model | Efficacy Metric (EC₅₀ / Inhibition) | Reference(s) |

| Flaviviridae | West Nile Virus (WNV) | HEK293 cells | EC₅₀: 2-10 µM (post-infection); >50% RNA inhibition at 2 µM | [8][9] |

| Dengue Virus (DV) | Huh7 cells | Reduces viral RNA levels at 20 µM | [3][8] | |

| Hepatitis C Virus (HCV) | Huh7 cells | EC₅₀: <2 µM (pre-infection); ~2-5 µM (post-infection) | [8] | |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | THP-1 cells | Antiviral activity demonstrated | [7][10] |

| Nipah Virus (NiV) | THP-1 cells | Antiviral activity demonstrated | [7][10] | |

| Filoviridae | Ebola Virus (EBOV) | THP-1 cells | Antiviral activity demonstrated | [10] |

| Arenaviridae | Lassa Virus | Not specified | Antiviral activity demonstrated | [7] |

| Orthomyxoviridae | Influenza A Virus (IAV) | Not specified | Antiviral activity demonstrated | [7] |

Experimental Protocols & Methodologies

The characterization of this compound's activity involves standard molecular and cellular biology techniques. The general workflow for assessing its antiviral efficacy is outlined below.

Cell Culture and Viral Infection

HEK293, Huh7, or THP-1 cells are commonly used.[5][8] For infection studies, cells are seeded and treated with varying concentrations of this compound (e.g., 2 µM to 20 µM) for a specified period (e.g., 24 hours) before or after being infected with the virus of interest at a defined multiplicity of infection (MOI), such as 1.[8]

Quantification of Viral RNA (RT-qPCR)

Total cellular RNA is extracted from cell lysates following treatment and infection.[8] cDNA is synthesized using reverse transcription. Intracellular viral RNA levels and the expression of innate immune genes (e.g., IFIT1, IFIT2) are measured using SYBR Green-based quantitative PCR (qPCR).[8] Gene expression is typically normalized to a housekeeping gene like GAPDH to determine the fold induction or percentage of inhibition relative to a vehicle control (e.g., DMSO).[8]

Plaque Assay

To quantify infectious viral particles released from cells, cell culture supernatants are collected. Standard plaque assays are performed on a permissive cell line, where serial dilutions of the supernatant are used to infect cell monolayers, and the resulting plaques (zones of cell death) are counted to determine the viral titer.[8]

Mechanistic Studies (Immunoblotting and Gene Knockout)

To validate the signaling pathway, MAVS-knockout (KO) cell lines can be generated using CRISPR-Cas9.[8] The absence of MAVS protein in KO cells versus its presence in wild-type cells is confirmed by immunoblot analysis.[8] Similarly, to confirm IRF3 dependence, cells can be transiently transfected with a plasmid expressing a dominant-negative IRF3 mutant (IRF3ΔN) prior to this compound treatment and subsequent gene expression analysis.[8]

Conclusion and Future Directions

This compound is a well-characterized small molecule agonist of the RLR-MAVS-IRF3 innate immunity pathway. Its ability to induce a robust antiviral state in a variety of cell types underlies its broad-spectrum activity against clinically relevant RNA viruses. The compound serves as a valuable research tool for studying innate immunity and as a lead scaffold for the development of novel host-directed antiviral therapeutics. Further research, including medicinal chemistry efforts to improve solubility and potency, as seen with analogs like KIN1408 and KIN1409, could advance this class of molecules toward clinical applications.[8]

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Marques da Silva & Neves, Lda [marquessilvaneves.com]

- 3. This compound | CAS 446826-86-4 | Cayman Chemical | Biomol.com [biomol.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound - Anti-Infection - CAT N°: 22441 [bertin-bioreagent.com]

- 6. KIN-1400|446826-86-4|COA [dcchemicals.com]

- 7. KIN-1400| CAS 446826-86-4 [dcchemicals.com]

- 8. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for KIN1400 in In Vitro Antiviral Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIN1400 is a novel small molecule agonist of the innate immune system, demonstrating broad-spectrum antiviral activity. It functions by activating the RIG-I-like receptor (RLR) signaling pathway in a Mitochondrial Antiviral-Signaling protein (MAVS) and Interferon Regulatory Factor 3 (IRF3) dependent manner. This activation leads to the transcription of Type I interferons and other interferon-stimulated genes (ISGs), which establish an antiviral state within host cells.[1][2][3] These application notes provide detailed protocols for utilizing this compound in in vitro antiviral assays to assess its efficacy against a range of viruses.

Mechanism of Action: RLR Pathway Activation

This compound initiates an antiviral response by targeting the host's innate immune system. Upon entering the cell, this compound activates the RLR pathway, which is a key sensor of viral RNA. This activation triggers a signaling cascade that is dependent on the adaptor protein MAVS located on the mitochondrial membrane. MAVS activation leads to the recruitment and phosphorylation of the transcription factor IRF3. Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of target genes. This results in the expression of antiviral genes, including Type I interferons (e.g., IFN-β) and other ISGs like IFIT1 and IFIT2, which collectively inhibit viral replication.[1][2][4][5][6]

Data Presentation

The antiviral activity of this compound has been demonstrated against several viruses from the Flaviviridae family. The following table summarizes the quantitative data from in vitro studies.

| Virus | Cell Line | Assay Type | Endpoint Measurement | EC50 | CC50 | Selectivity Index (SI) | Reference |

| Hepatitis C Virus (HCV) | Huh7 | Pre-treatment | Viral RNA levels | <2 µM | Not Reported | Not Reported | [1] |

| Dengue Virus 2 (DV2) | Huh7 | Pre-treatment | Infectious virus particles (Plaque Assay) | Not Reported | Not Reported | Not Reported | [1] |

| West Nile Virus (WNV) | HEK293 | Pre-treatment | Infectious virus particles (Plaque Assay) | Not Reported | Not Reported | Not Reported | [1] |

Note: EC50 (50% effective concentration) is the concentration of this compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of the compound. Further studies are required to determine the CC50 and SI for this compound against these viruses.

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in vitro.

General Cell Culture and Compound Preparation

-

Cell Lines:

-

Huh7 (human hepatoma cells) are suitable for HCV and Dengue virus assays.

-

HEK293 (human embryonic kidney cells) can be used for West Nile virus assays.

-

Vero cells (African green monkey kidney cells) are typically used for plaque assays to quantify infectious virus particles.

-

-

Culture Media: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound Preparation:

-

Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).

-

Store the stock solution at -20°C.

-

On the day of the experiment, prepare serial dilutions of this compound in culture media to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Antiviral Activity Assay Protocol

This protocol describes a general method for assessing the antiviral efficacy of this compound. Specific parameters such as cell seeding density, multiplicity of infection (MOI), and incubation times may need to be optimized for different virus-cell systems.

Materials:

-

96-well tissue culture plates

-

Appropriate cell line and virus stock

-

Complete culture medium

-

This compound stock solution and dilutions

-

DMSO (vehicle control)

-

Interferon-β (positive control)

-

Reagents for RNA extraction and RT-qPCR or for plaque/focus-forming assay

Procedure:

-

Cell Seeding: Seed the chosen cell line into 96-well plates at a density that will result in a confluent monolayer after 24 hours.

-

Compound Treatment (Pre-treatment model):

-

After 24 hours of incubation, remove the culture medium.

-

Add fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 50 µM).

-

Include a vehicle control (DMSO at the same concentration as in the highest this compound dilution) and a positive control (e.g., 100 IU/mL IFN-β).

-

Incubate the plates for 24 hours.

-

-

Virus Infection:

-

Remove the medium containing the compound.

-

Infect the cells with the virus at a predetermined Multiplicity of Infection (MOI), for example, an MOI of 1.[1]

-

Incubate for 1-2 hours to allow for viral adsorption.

-

Remove the virus inoculum and add fresh medium (without compound).

-

-

Incubation and Sample Collection:

-

Incubate the infected plates for a period suitable for the virus replication cycle (e.g., 24 to 48 hours).[1]

-

At the end of the incubation period, collect the cell culture supernatant and/or the cell lysate for analysis.

-

-

Endpoint Analysis:

-

Viral RNA Quantification (RT-qPCR): Extract total RNA from the cell lysates and perform reverse transcription quantitative PCR (RT-qPCR) to measure the levels of viral RNA. Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH).

-

Infectious Virus Titer (Plaque or Focus-Forming Assay): Use the collected supernatant to perform a plaque assay or a focus-forming assay on a susceptible cell line (e.g., Vero cells) to determine the number of infectious viral particles.

-

Cytotoxicity Assay Protocol

It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a common colorimetric method for this purpose.

Materials:

-

96-well tissue culture plates

-

Appropriate cell line

-

Complete culture medium

-

This compound stock solution and dilutions

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate as described in the antiviral assay protocol.

-

Compound Treatment:

-

After 24 hours, treat the cells with the same serial dilutions of this compound as used in the antiviral assay.

-